Furfuryl pentanoate

説明

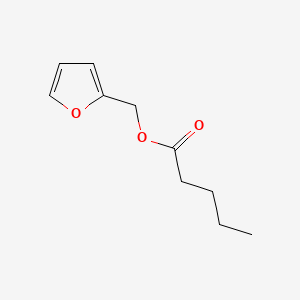

Furfuryl pentanoate, also known as fema 3397 or furfuryl valerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, apple, and cheesy taste.

生物活性

Furfuryl pentanoate, a compound derived from furfural, is primarily recognized for its application as a flavoring agent in the food industry. Its chemical structure, characterized by the formula , suggests potential biological activity that merits exploration. This article delves into the biological activity of this compound, highlighting its metabolism, toxicological profile, and potential health impacts based on diverse research findings.

This compound has a molecular weight of approximately 182.216 g/mol and exhibits specific physicochemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight (MW) | 182.216 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.365 |

| Polar Surface Area | 69.43 Ų |

These properties indicate that this compound is relatively lipophilic, which may affect its absorption and distribution in biological systems .

Metabolism

This compound is metabolized in the body similarly to other furfural derivatives. Upon ingestion, it is hydrolyzed to form furoic acid or its derivatives, which are then conjugated with glycine for excretion . Studies have shown that compounds in this class are predominantly metabolized in the liver, where they may undergo further transformations leading to various metabolites .

Toxicological Studies

Research on the safety of this compound has been limited but provides insights into its potential toxicity:

- Genotoxicity : In vitro studies indicate that furfural derivatives, including this compound, may exhibit genotoxic effects under certain conditions. Specifically, furfural was found to be directly genotoxic in cultured cells .

- Acute Toxicity : Animal studies have demonstrated that high doses of related compounds can lead to significant liver damage and increased mortality rates . For instance, in a study involving mice, doses above 600 mg/kg resulted in severe hepatic lesions and death .

Case Studies

- Food Additive Evaluation : A report by the Joint FAO/WHO Expert Committee evaluated various food additives, including this compound. The committee recommended acceptable daily intakes (ADIs) based on extensive toxicological assessments. While specific data on this compound was not highlighted, related compounds showed varying degrees of safety depending on dosage and exposure duration .

- Flavoring Agent Characteristics : Research into aroma-blending mixtures revealed that alpha-furfuryl pentanoate contributes to specific flavor profiles (e.g., fruity and caramellic odors). This highlights its utility in food applications while necessitating further investigation into its safety as a flavoring agent .

科学的研究の応用

Flavoring Agent in Food Industry

Furfuryl pentanoate is primarily recognized for its role as a flavoring agent. It contributes to the aroma profile of various food products, enhancing sensory experiences.

- Flavor Characteristics : It is noted for imparting fruity and sweet notes, making it suitable for use in flavor formulations for beverages, baked goods, and confectioneries .

Case Study: Aroma Profile Development

A study focused on developing a flavoring formulation based on purple potato highlighted the significance of this compound among other volatiles. The combination of sensory evaluation and gas chromatography-mass spectrometry (GC-MS) revealed that this compound played a crucial role in the overall aroma profile, contributing to its acceptance in culinary applications .

Safety and Regulatory Status

This compound has been evaluated for safety as a food additive. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed various furfuryl derivatives, including pentanoate, establishing acceptable daily intake (ADI) levels based on toxicological studies.

- Toxicological Insights : The compound is considered to have a low toxicity profile at regulated levels. The NOEL (No Observed Effect Level) for related compounds has been established at 54 mg/kg body weight per day .

| Compound | NOEL (mg/kg bw/day) | Remarks |

|---|---|---|

| This compound | 54 | Low toxicity at regulated levels |

| Furfural | 0-0.5 | Genotoxicity concerns noted |

Industrial Applications

Beyond food applications, this compound shows promise in industrial settings, particularly in the synthesis of bio-based chemicals.

- Biomass Conversion : Recent research indicates that this compound can be utilized in the catalytic conversion processes to produce valuable chemicals like 1,4-pentanediol and cyclopentanol from biomass-derived furfural . This positions it as a potential feedstock in green chemistry initiatives.

Case Study: Catalytic Conversion

A study conducted by Schlaf et al. demonstrated the one-pot conversion of biomass-derived furfural and its derivatives into higher-value products using specific catalytic systems. This approach not only showcases the versatility of this compound but also highlights its potential role in sustainable chemical production .

Chemical Properties and Classification

This compound is classified under various chemical databases due to its unique structure and properties:

特性

IUPAC Name |

furan-2-ylmethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYAVTBTUKVHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067993 | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid, sweet overripe fruit odour | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 to 83.00 °C. @ 1.00 mm Hg | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.031 | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36701-01-6 | |

| Record name | Furfuryl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL PENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KBJ13E9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Furfuryl Pentanoate discussed in the provided research?

A1: The research primarily discusses this compound in the context of food science, specifically for its flavoring properties. One study describes its use as a component in a crab-like flavor extract for imitation crab meat. This suggests its potential to mimic the desirable aroma of cooked crab.

Q2: Does the research mention any specific properties of this compound that make it suitable for this application?

A2: While the research doesn't delve into the specific sensory properties of this compound, its inclusion in a flavor extract suggests it likely contributes to the overall aroma profile desired for the imitation crab meat. Further research would be needed to characterize its specific sensory attributes (e.g., odor threshold, flavor notes).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。